Tetramethylammonium trifluoromethanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium trifluoromethanethiolate is a chemical compound with the molecular formula C5H12F3NS and a molecular weight of 175.22 g/mol . It is known for its unique properties and applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium trifluoromethanethiolate can be synthesized from a solution of trimethylsilyl trifluoromethanesulfonate (Ruppert–Prakash reagent) and elemental sulfur in dry tetrahydrofuran at -78°C. The addition of anhydrous tetramethylammonium fluoride to this solution, followed by slow warming to room temperature overnight, results in the formation of a yellow to white solid. This solid is then recrystallized from acetonitrile to afford a white crystalline product with an isolated yield of 85-90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium trifluoromethanethiolate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates, and nonaflates.
Formation of Thiocarbamoyl Fluorides: When reacted with secondary amines, it forms thiocarbamoyl fluorides in excellent yields.
Common Reagents and Conditions
Nickel Catalysts: Nickel-based catalysts such as nickel(0) cyclooctadiene complex are commonly used in the trifluoromethylthiolation reactions.
Solvents: Tetrahydrofuran and acetonitrile are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions include trifluoromethylthiolated aryl compounds and thiocarbamoyl fluorides .
Scientific Research Applications
Tetramethylammonium trifluoromethanethiolate has several applications in scientific research:
Organic Synthesis: It is a valuable reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Catalysis: It is used in catalytic processes for the functionalization of aryl and vinyl compounds.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tetramethylammonium trifluoromethanethiolate involves the transfer of the trifluoromethylthio group to the target molecule. This process is facilitated by the presence of a suitable catalyst, such as a nickel complex, which activates the substrate and promotes the formation of the desired product . The molecular targets and pathways involved in these reactions are primarily related to the activation of aryl and vinyl halides and triflates .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium fluoride
- Tetramethylammonium chloride
- Tetramethylammonium bromide
Uniqueness
Tetramethylammonium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules, a feature not commonly found in other tetramethylammonium salts. This property makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
tetramethylazanium;trifluoromethanethiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONLRVDOIFITJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(F)(F)(F)[S-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515823-30-0 |
Source
|
Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.